ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Catalog No.
S12279255
CAS No.
M.F
C25H24FNO3
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl...

Product Name

ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

IUPAC Name

ethyl 2-[(R)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]prop-2-enoate

Molecular Formula

C25H24FNO3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C25H24FNO3/c1-3-29-25(28)18(2)24(27-22-13-11-21(26)12-14-22)20-9-15-23(16-10-20)30-17-19-7-5-4-6-8-19/h4-16,24,27H,2-3,17H2,1H3/t24-/m0/s1

InChI Key

HTZKFGKIYZKOJI-DEOSSOPVSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Isomeric SMILES

CCOC(=O)C(=C)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate, with the CAS number 1429921-63-0, is a complex organic compound characterized by a molecular formula of C25_{25}H24_{24}FNO3_3 and a molecular weight of approximately 405.46 g/mol. This compound features a chiral center, which contributes to its unique properties and potential biological activities. The presence of both benzyloxy and fluorophenyl groups enhances its structural complexity and may influence its reactivity and interactions in biological systems.

Typical of acrylic esters and amines. Key reactions include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or nucleophiles, leading to the formation of carboxylic acids.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
  • Michael Addition: The acrylate moiety can act as an electrophile in Michael addition reactions with suitable nucleophiles.

These reactions are critical for modifying the compound for various applications in medicinal chemistry and materials science.

  • Anticancer Activity: Many benzyloxyphenyl derivatives have been studied for their potential to inhibit tumor growth.
  • Antimicrobial Properties: Fluorinated compounds frequently demonstrate enhanced antimicrobial activity due to their lipophilicity and ability to penetrate cell membranes.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate can be achieved through several methods:

  • Acrylate Formation: The initial step involves the reaction between an appropriate benzyloxy-substituted phenol and an acrylate derivative under basic conditions to form the acrylate ester.
  • Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography can be employed to isolate the (R)-enantiomer.
  • Fluorination: The introduction of the fluorophenyl group can be accomplished through electrophilic aromatic substitution or via coupling reactions with fluorinated aryl halides.

These methods highlight the synthetic versatility required to produce this complex compound.

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Material Science: As an acrylate, it could serve as a monomer in polymer synthesis, contributing to materials with specific mechanical or thermal properties.
  • Chemical Probes: The compound may act as a chemical probe for studying biological systems due to its structural features.

Interaction studies are crucial for understanding how ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate interacts with biological macromolecules. Preliminary studies could involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Studies: Assessing its effects on cell lines to determine cytotoxicity or other biological responses.
  • Molecular Docking Studies: Computational modeling can predict interactions with target proteins, guiding further experimental investigations.

These studies will provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Ethyl 3-[4-(benzyloxy)phenyl]acrylate104315-07-30.74
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide849217-60-30.69
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate1253799-29-90.68
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-hydroxypropylazetidin-2-one163222-32-00.94
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one190595-65-40.90

Uniqueness

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate is distinguished by its specific combination of functional groups, particularly the benzyloxy and fluorinated phenylene moieties, which may enhance its biological activity compared to other similar compounds. Its chiral nature also adds a layer of complexity that could influence its pharmacodynamics and pharmacokinetics.

XLogP3

6.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

405.17402179 g/mol

Monoisotopic Mass

405.17402179 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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